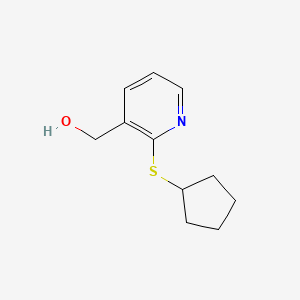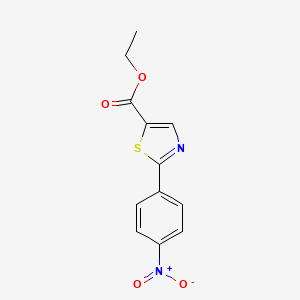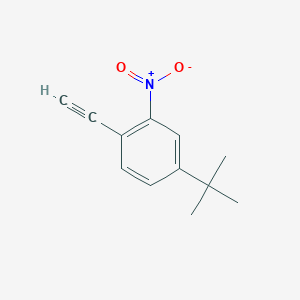
4-Tert-butyl-1-ethynyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-1-ethynyl-2-nitrobenzene is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a tert-butyl group, an ethynyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-ethynyl-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to form 4-tert-butyl-1-nitrobenzene. This intermediate is then subjected to a Sonogashira coupling reaction with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base like triethylamine and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group deactivates the benzene ring towards electrophilic substitution, making it less reactive compared to unsubstituted benzene .
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Typically requires strong electrophiles and acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.
Coupling Reactions: Palladium catalyst, copper co-catalyst, base (e.g., triethylamine), and solvent (e.g., THF or DMF).
Major Products
Reduction: 4-tert-Butyl-1-ethynyl-2-aminobenzene.
Coupling Reactions: Various substituted benzene derivatives depending on the coupling partner.
Scientific Research Applications
4-Tert-butyl-1-ethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of probes for studying biological systems.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-ethynyl-2-nitrobenzene depends on its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Ethynyl Group: Provides a site for further chemical modifications through coupling reactions.
tert-Butyl Group: Increases the steric hindrance around the benzene ring, affecting its reactivity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-1-nitrobenzene: Lacks the ethynyl group, making it less versatile for coupling reactions.
4-Ethynyl-1-nitrobenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-Butyl-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and properties.
Uniqueness
4-Tert-butyl-1-ethynyl-2-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-tert-butyl-1-ethynyl-2-nitrobenzene |
InChI |
InChI=1S/C12H13NO2/c1-5-9-6-7-10(12(2,3)4)8-11(9)13(14)15/h1,6-8H,2-4H3 |
InChI Key |
XACJCVPDECVFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1-isopropyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8423983.png)

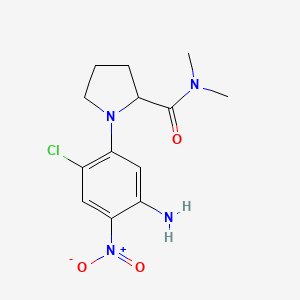
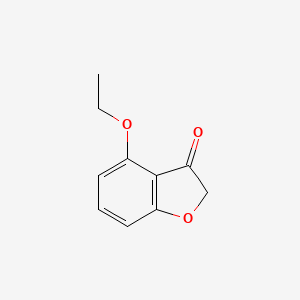

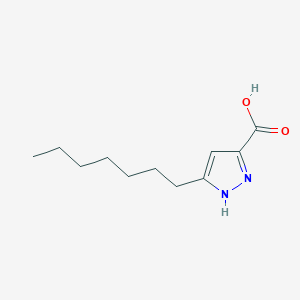
![(3R,6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-N-(prop-2-en-1-yloxy)-1,2,3,6-tetrahydropyridin-3-amine](/img/structure/B8424029.png)
![3-[2-(Cyclohexylthio)ethyl]-4-methylsydnone](/img/structure/B8424031.png)
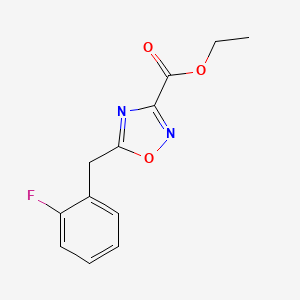
![4'-Chlorospiro[cyclopentane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B8424035.png)

![4-Phenyl-1,2-bis[(trichloromethyl)sulfanyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B8424050.png)
